1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile
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Overview
Description
1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N4S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14086783 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been converted into chloro-acetylamino derivatives, which undergo nucleophilic substitution reactions with different amines. This compound has also been used to create aminoiminopyrimidine derivatives through reactions with triethyl orthoformate and hydrazine, leading to a variety of fused heterocyclic compounds including triazolopyrimidothienotetrahydroisoquinolines (A. El-Dean, S. M. Radwan, & R. Zaki, 2010).
Antimicrobial Activity
The compound has been foundational in synthesizing novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines that exhibit antimicrobial activity. Upon treatment with α-halo carbonyl compounds, the compound has led to the creation of structures that demonstrate promising activities against various pathogenic strains of bacteria and fungi, highlighting its potential for developing new antimicrobial agents (R. Zaki, A. K. Kamal El‐dean, S. M. Radwan, & Asmaa S. A. Sayed, 2019).
Contribution to Heterocyclic Chemistry
Further research has demonstrated the versatility of this compound in heterocyclic chemistry. It has been used as a precursor in synthesizing diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds were further modified to produce various derivatives, showcasing the compound's role in expanding the library of heterocyclic compounds with potential pharmaceutical applications (E. Paronikyan, S. Dashyan, N. S. Minasyan, & G. M. Stepanyan, 2016).
Mechanism of Action
Properties
IUPAC Name |
1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c18-10-13-15(19)14-11-6-2-3-7-12(11)16(20-17(14)22-13)21-8-4-1-5-9-21/h1-9,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGGVIHPNVPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.